1-(4-Bromo-1-naphthyl)azetidine
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Overview
Description
1-(4-Bromo-1-naphthyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
The synthesis of 1-(4-Bromo-1-naphthyl)azetidine can be achieved through several methods:
Aza Paternò–Büchi Reaction: This method involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component.
Alkylation of Primary Amines: Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Microwave Irradiation: A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation.
Chemical Reactions Analysis
1-(4-Bromo-1-naphthyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the naphthyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions, leading to the formation of larger ring systems.
Scientific Research Applications
1-(4-Bromo-1-naphthyl)azetidine has several applications in scientific research:
Medicinal Chemistry: Azetidines are used as motifs in drug discovery due to their unique reactivity and stability.
Polymer Synthesis: Azetidines are used in the synthesis of polymers, providing unique properties to the resulting materials.
Chiral Templates: The compound can be used as a chiral template in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-1-naphthyl)azetidine involves its unique ring strain and the presence of the bromine atom. The ring strain facilitates bond cleavage and formation, while the bromine atom can participate in various substitution reactions. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which lies between that of aziridines and pyrrolidines .
Comparison with Similar Compounds
1-(4-Bromo-1-naphthyl)azetidine can be compared with other similar compounds, such as:
Aziridines: Aziridines are three-membered nitrogen-containing heterocycles with higher ring strain than azetidines.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with lower ring strain and reactivity compared to azetidines.
Other Azetidines: Various functionalized azetidines have been synthesized, each with unique properties and applications.
Properties
Molecular Formula |
C13H12BrN |
---|---|
Molecular Weight |
262.14 g/mol |
IUPAC Name |
1-(4-bromonaphthalen-1-yl)azetidine |
InChI |
InChI=1S/C13H12BrN/c14-12-6-7-13(15-8-3-9-15)11-5-2-1-4-10(11)12/h1-2,4-7H,3,8-9H2 |
InChI Key |
BYHBUICPIPYDIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=CC=C(C3=CC=CC=C32)Br |
Origin of Product |
United States |
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